4-(4-Chlorophenyl)-4-fluoropiperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13ClFN |
|---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-4-fluoropiperidine |
InChI |
InChI=1S/C11H13ClFN/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4,14H,5-8H2 |
InChI Key |
FHCDMDPIURZZDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)Cl)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Chlorophenyl 4 Fluoropiperidine
Established Synthetic Routes and Reaction Mechanisms
Traditional synthetic pathways to 4-(4-Chlorophenyl)-4-fluoropiperidine rely on a sequence of well-understood organic reactions. A common strategy involves the initial synthesis of a key intermediate, 4-(4-Chlorophenyl)piperidin-4-ol (B141385), which is then converted to the final fluorinated product.
The formation of the piperidine (B6355638) ring is the foundational step in the synthesis. Various cyclization strategies have been developed to construct this heterocyclic scaffold, often designed to create 4,4-disubstituted products.
One prominent method is the aza-Prins cyclization . This reaction typically involves the acid-catalyzed cyclization of a homoallylic amine with an aldehyde. nih.govrsc.org For the synthesis of a 4,4-disubstituted piperidine, this strategy can be adapted by using precursors that lead to the formation of a carbocation at the C4 position, which is then trapped by a nucleophile. nih.gov While direct formation of the 4-fluoro derivative via this method is less common, the cyclization is crucial for building the piperidine skeleton which can then undergo further functionalization.
Another classical approach is the Dieckmann condensation , which is particularly useful for synthesizing 4-piperidones. dtic.mil This intramolecular condensation of a diester in the presence of a base forms a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the corresponding cyclic ketone. This 4-piperidone (B1582916) is a versatile intermediate for introducing substituents at the C4 position.
More direct routes can involve the reaction of primary amines with two moles of an α,β-unsaturated carbonyl compound, followed by cyclization, hydrolysis, and decarboxylation to form the N-substituted 4-piperidone ring. dtic.mil
The introduction of the fluorine atom at the tertiary carbon center (C4) is a critical and often challenging step. The most common precursor for this transformation is the tertiary alcohol, 4-(4-Chlorophenyl)piperidin-4-ol. The conversion of this alcohol to the corresponding fluoride (B91410) is achieved through deoxofluorination.
Several reagents are effective for the deoxofluorination of tertiary alcohols. cas.cn Modern methods often employ reagents like Selectfluor in combination with an activating system. organic-chemistry.orgnih.gov For instance, the activation of the hydroxyl group using a phosphine-based system, such as Ph₂PCH₂CH₂PPh₂/ICH₂CH₂I, can facilitate its displacement by a fluoride ion from Selectfluor. cas.cnnih.gov This approach is advantageous as it often proceeds rapidly under mild conditions.
Alternative deoxofluorination reagents and conditions are summarized in the table below.
| Reagent/System | Key Features |
| DAST (Diethylaminosulfur trifluoride) | A common but sometimes hazardous reagent for converting alcohols to alkyl fluorides. |
| Deoxo-Fluor | A more thermally stable alternative to DAST. |
| Selectfluor + Activating System | Milder conditions, rapid reactions, and good functional group tolerance. organic-chemistry.org |
| CuF₂-based systems | Utilizes a simple metal fluoride for nucleophilic fluoride transfer after in-situ activation of the alcohol. amazonaws.com |
The reaction mechanism for these transformations generally involves the in-situ conversion of the hydroxyl group into a better leaving group, followed by an Sₙ1 or Sₙ2-type nucleophilic substitution by a fluoride ion. The choice of fluorinating agent and reaction conditions is crucial to avoid competing elimination reactions, which are a common side reaction with tertiary substrates. cas.cn
The 4-chlorophenyl group is typically introduced onto the piperidine ring through a Grignard reaction. wikipedia.orgadichemistry.com This involves the reaction of an N-protected-4-piperidone with 4-chlorophenylmagnesium bromide. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the piperidone, leading to the formation of the tertiary alcohol, 4-(4-Chlorophenyl)piperidin-4-ol, after an aqueous workup. beilstein-journals.org
Reaction Scheme: Grignard Reaction for Phenyl Moiety Introduction
Step 1: Preparation of the Grignard reagent from 1-bromo-4-chlorobenzene (B145707) and magnesium metal in an ether solvent like THF or diethyl ether. adichemistry.com
Step 2: Addition of the Grignard reagent to an N-protected-4-piperidone at low temperature.
Step 3: Quenching the reaction with an aqueous acid solution to protonate the alkoxide and yield the tertiary alcohol.
An alternative, though less direct, method involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Hiyama reactions. nih.gov These methods can couple an aryl halide (like 1-bromo-4-chlorobenzene) with a piperidine-based organometallic or organosilane reagent. For example, a 1-benzyl-3,4-unsaturated-4-piperidinyl silane (B1218182) can react with aryl halides to form 4-arylpiperidines. nih.gov
Emerging and Green Chemistry Approaches to Synthesis
Catalysis plays a central role in modern organic synthesis, offering pathways that are often more selective and efficient than stoichiometric reactions.
Organocatalysis has emerged as a powerful tool for constructing complex molecules. For instance, domino reactions catalyzed by chiral secondary amines, like O-TMS protected diphenylprolinol, can be used to synthesize highly substituted piperidines with excellent enantioselectivity. acs.org Such methods allow for the formation of multiple stereocenters in a single step.
Transition-metal catalysis also offers a plethora of options. Rhodium(I)-catalyzed [2+2+2] cycloadditions can be employed to construct the piperidine ring with a high degree of control over substitution patterns. acs.org Palladium-catalyzed reactions are not only used for cross-coupling but also for cyclization reactions, such as the Wacker-type aerobic oxidative cyclization of alkenes containing a nitrogen nucleophile, to form the piperidine ring. organic-chemistry.org These methods often proceed under milder conditions and with greater efficiency than traditional methods.
A summary of selected catalytic methods is presented below.
| Catalytic Method | Catalyst Example | Transformation Type |
| Organocatalysis | Chiral Prolinol Derivatives | Domino Michael Addition/Cyclization acs.org |
| Rhodium Catalysis | Rh(I) Complexes | [2+2+2] Cycloaddition acs.org |
| Palladium Catalysis | Pd(DMSO)₂(TFA)₂ | Wacker-type Oxidative Cyclization organic-chemistry.org |
| Gold Catalysis | Gold(I) Complexes | Oxidative Amination of Alkenes nih.gov |
Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. unimi.itnih.gov
The synthesis of piperidine derivatives can be adapted to flow systems. For example, a continuous flow protocol using Grignard reagents for the synthesis of functionalized piperidines has been developed, allowing for rapid and scalable production. acs.org Multi-step syntheses can be "telescoped" in a flow setup, where the output from one reactor flows directly into the next, minimizing manual handling and purification of intermediates. nih.gov This is particularly beneficial when dealing with hazardous or unstable intermediates. The precise control over reaction parameters (temperature, pressure, residence time) in a microreactor can also lead to higher yields and selectivities compared to batch reactions.
Sustainable and Solvent-Free Methodologies
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to reduce environmental impact. eurekalert.orgdovepress.commdpi.com While specific solvent-free methods for the synthesis of this compound are not extensively documented in the literature, general strategies in deoxofluorination can be adapted to improve the environmental footprint of the process.
One approach involves the use of solid-supported reagents or catalysts, which can simplify purification and minimize solvent use. For instance, a solid-supported fluorinating agent could potentially be used and then removed by simple filtration. Another avenue is the exploration of mechanochemical methods, where reactions are induced by mechanical force (e.g., ball milling) with minimal or no solvent. These techniques have been shown to be effective in various organic transformations and could be applicable to the deoxofluorination of 4-(4-chlorophenyl)-4-hydroxypiperidine. eurekalert.org
Furthermore, the choice of fluorinating agent itself can contribute to a more sustainable process. Newer generations of deoxofluorinating reagents are being developed with improved safety profiles and reduced environmental impact compared to traditional reagents. commonorganicchemistry.com The ideal sustainable synthesis would involve a catalyst that can be recycled and a process that minimizes waste generation.
Recent developments in deoxyfluorination have also explored light-mediated, catalyst-free methods for tertiary alcohols. nih.govresearchgate.net These approaches, often utilizing reagents like Selectfluor®, can proceed under mild conditions and may offer a more environmentally benign alternative to traditional methods. nih.govscientificupdate.com While not yet specifically reported for 4-(4-chlorophenyl)-4-hydroxypiperidine, these innovative techniques represent a promising direction for future sustainable syntheses.
Optimization of Synthetic Yields and Purity Profiles
The efficient synthesis of this compound hinges on the optimization of the deoxofluorination reaction to maximize the yield and purity of the final product. The choice of fluorinating agent, reaction conditions, and purification methods are all critical factors.
Commonly employed deoxofluorinating agents for the conversion of tertiary alcohols to alkyl fluorides include diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). commonorganicchemistry.comorganic-chemistry.orgresearchgate.netsci-hub.se Deoxo-Fluor is often favored due to its enhanced thermal stability, which can lead to safer and more controlled reactions. commonorganicchemistry.comsci-hub.se
The optimization of the reaction typically involves a systematic study of several parameters:
Stoichiometry of the Fluorinating Agent: Using the optimal amount of the fluorinating agent is crucial. An excess may lead to side reactions and purification challenges, while an insufficient amount will result in incomplete conversion.
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Dichloromethane is a commonly used solvent for deoxofluorination reactions with DAST and Deoxo-Fluor. commonorganicchemistry.com
Temperature: Deoxofluorination reactions are often conducted at low temperatures (e.g., -78 °C to room temperature) to control the reaction rate and minimize the formation of elimination byproducts, which are a common issue in the fluorination of tertiary alcohols. organic-chemistry.org
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy is essential to determine the optimal reaction time for complete conversion of the starting material.
Following the reaction, a carefully designed work-up and purification protocol is necessary to isolate the this compound in high purity. This typically involves quenching the reaction, followed by extraction and chromatographic purification (e.g., column chromatography) to remove unreacted starting material, the fluorinating agent byproducts, and any side products. The purity of the final product is then confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry. A patent for a related compound, 4-(4'-fluorophenyl)-3-hydroxymethyl-l-methyl piperidine, reported a yield of 91% after purification, highlighting the potential for high-yield syntheses in this class of compounds.
Stereoselective Synthesis Considerations
The 4-position of the piperidine ring in this compound is a prochiral center. Therefore, the introduction of the fluorine atom can, in principle, lead to the formation of a chiral center if the piperidine ring is appropriately substituted to break its symmetry. While the parent compound itself is achiral, derivatives with substitution at other positions on the piperidine ring could exist as enantiomers. The development of stereoselective methods for the synthesis of such chiral fluorinated piperidines is an active area of research.
Two main strategies can be envisioned for the stereoselective synthesis of chiral analogs of this compound:
Chiral Resolution: This approach involves the synthesis of the racemic mixture of the target compound, followed by separation of the enantiomers. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization, or by chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful tool for the analytical and preparative separation of enantiomers of piperidine derivatives.
Asymmetric Synthesis: This strategy aims to directly synthesize the desired enantiomer in excess. For the synthesis of chiral 4-aryl-4-fluoropiperidines, this could involve several approaches:
Enantioselective Fluorination: The use of a chiral fluorinating agent or a chiral catalyst to control the stereochemical outcome of the fluorination of a prochiral precursor. nih.gov Recent advances have demonstrated the potential for highly regio- and stereoselective fluorination of chiral enamides. nih.govnih.gov
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the piperidine nitrogen can direct the approach of the fluorinating agent, leading to a diastereoselective reaction. The auxiliary can then be removed to yield the enantiomerically enriched product.
Kinetic Resolution: This involves the selective reaction of one enantiomer of a racemic starting material, leaving the other enantiomer unreacted.
While specific examples of the stereoselective synthesis of this compound are not prevalent in the reviewed literature, the general principles and methodologies developed for other chiral fluorinated heterocycles provide a strong foundation for future work in this area. mdpi.com The ability to synthesize enantiomerically pure fluorinated piperidines is of significant interest for the development of new therapeutic agents with improved efficacy and reduced side effects.
Chemical Reactivity and Derivatization of the Piperidine Core
Functionalization of the Piperidine (B6355638) Nitrogen
The secondary amine of the piperidine ring is a nucleophilic center, making it amenable to a variety of functionalization reactions. These transformations are fundamental for introducing substituents that can modulate the compound's steric and electronic profile.
N-alkylation is a common strategy to introduce alkyl groups onto the piperidine nitrogen. This is typically achieved by reacting the piperidine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base. The base is necessary to neutralize the hydrogen halide formed during the reaction, thus driving the equilibrium towards the product. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA). The choice of solvent and temperature can significantly influence the reaction rate and yield.
Another powerful method for N-alkylation is reductive amination. This two-step, one-pot process involves the initial reaction of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to yield the N-alkylated product. This method is particularly useful for introducing more complex alkyl substituents.
| Alkylating Agent | Base/Reducing Agent | Solvent | Conditions | Product Type |
| Alkyl Halide (R-X) | K₂CO₃, NaHCO₃, or DIPEA | Acetonitrile (B52724), DMF | Room Temp to Reflux | N-Alkylpiperidine |
| Aldehyde/Ketone (RCHO/RCOR') | NaBH(OAc)₃, NaBH₃CN | Dichloromethane, 1,2-Dichloroethane | Room Temperature | N-Alkylpiperidine |
This table presents generalized conditions for N-alkylation reactions applicable to secondary amines like 4-(4-chlorophenyl)-4-fluoropiperidine.
The piperidine nitrogen can be readily acylated using various acylating agents, such as acyl chlorides or acid anhydrides, to form the corresponding N-amide derivatives. These reactions are typically performed in the presence of a non-nucleophilic base, like triethylamine or pyridine, which serves to scavenge the acidic byproduct (e.g., HCl). N-acylation is generally a rapid and high-yielding transformation. Alternatively, coupling reactions with carboxylic acids can be achieved using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an activator like 1-hydroxybenzotriazole (B26582) (HOBt).
| Acylating Agent | Base/Coupling Agent | Solvent | Conditions | Product Type |
| Acyl Chloride (RCOCl) | Triethylamine, Pyridine | Dichloromethane, THF | 0 °C to Room Temp | N-Acylpiperidine (Amide) |
| Acid Anhydride ((RCO)₂O) | Triethylamine, Pyridine | Dichloromethane | Room Temperature | N-Acylpiperidine (Amide) |
| Carboxylic Acid (RCOOH) | DCC, EDC/HOBt | DMF, Dichloromethane | 0 °C to Room Temp | N-Acylpiperidine (Amide) |
This table outlines common N-acylation methods for secondary amines.
Introducing an aryl group on the piperidine nitrogen to form a C(aryl)-N bond can be accomplished through several modern catalytic methods. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst with a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos) to couple the piperidine with an aryl halide or triflate. wikipedia.org This reaction requires a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), and is conducted in an inert solvent like toluene (B28343) or dioxane. The choice of ligand and reaction conditions is crucial for achieving high yields, especially when using less reactive aryl chlorides. rug.nlacsgcipr.org
| Reagents | Catalyst System | Base | Solvent | Conditions | Product Type |
| Aryl Halide/Triflate | Pd₂(dba)₃ / Phosphine Ligand | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 °C | N-Arylpiperidine |
This table summarizes typical conditions for the Buchwald-Hartwig N-arylation of secondary amines.
Modifications of the Aromatic Ring System
The 4-chlorophenyl group of the molecule is the second major site for derivatization. Its reactivity is governed by the principles of electrophilic aromatic substitution and modern cross-coupling chemistry.
Electrophilic aromatic substitution (SEAr) allows for the introduction of various functional groups directly onto the aromatic ring. wikipedia.org The regiochemical outcome of such reactions on the 4-chlorophenyl ring is directed by two existing substituents: the chlorine atom and the 4-fluoro-4-piperidinyl group. The chlorine atom is an ortho-, para-directing but deactivating group due to the interplay of its inductive electron-withdrawing effect and resonance electron-donating effect. The 4-fluoro-4-piperidinyl substituent, being an alkyl group attached via a quaternary carbon, is generally considered to be a weakly activating, ortho-, para-directing group.
The combined effect of these two groups directs incoming electrophiles to the positions ortho to the piperidinyl group (positions 3 and 5 on the chlorophenyl ring). For instance, in a nitration reaction using nitric acid and sulfuric acid, the nitro group would be expected to add predominantly at the positions adjacent to the piperidinyl substituent. rsc.org
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 4-(2-Nitro-4-chlorophenyl)-4-fluoropiperidine |
| Bromination | Br₂ / FeBr₃ | 4-(2-Bromo-4-chlorophenyl)-4-fluoropiperidine |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-(2-Acyl-4-chlorophenyl)-4-fluoropiperidine |
This table predicts the regiochemical outcome of common electrophilic aromatic substitution reactions on the 4-(4-chlorophenyl) moiety.
The carbon-chlorine bond on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov While aryl chlorides are generally less reactive than the corresponding bromides or iodides, significant advances in catalyst systems, particularly the development of bulky, electron-rich phosphine ligands, have enabled efficient couplings. nih.gov
Suzuki-Miyaura Coupling : This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, yielding biaryl structures. libretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) species and requires a base like potassium carbonate or potassium phosphate (B84403). harvard.edu
Sonogashira Coupling : This reaction forms a C-C bond between the aryl chloride and a terminal alkyne. wikipedia.org It characteristically uses a dual catalyst system of palladium and a copper(I) salt (e.g., CuI) in the presence of an amine base. libretexts.orgorganic-chemistry.org Copper-free versions have also been developed.
Buchwald-Hartwig Amination : As mentioned for N-arylation, this reaction can also be used to couple the aryl chloride with a primary or secondary amine, replacing the chlorine atom with a new amino group. wikipedia.orglibretexts.org This allows for the synthesis of diarylamine or alkylarylamine derivatives.
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Typical Product |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)₂ / Ligand (e.g., SPhos) | K₃PO₄, K₂CO₃ | 4-(4-Arylphenyl)-4-fluoropiperidine |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | 4-(4-(Alkynyl)phenyl)-4-fluoropiperidine |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Ligand (e.g., XPhos) | NaOtBu, Cs₂CO₃ | 4-(4-(Amino)phenyl)-4-fluoropiperidine |
This table illustrates the application of key palladium-catalyzed cross-coupling reactions to the C-Cl bond of the target compound.
Alterations to the Fluorine and Chlorine Substituents
Modifications of the halogen substituents on the this compound core can significantly impact its properties. These alterations are typically achieved through halogen exchange reactions or nucleophilic aromatic substitution, particularly when the aromatic ring is appropriately activated.
Halogen Exchange Reactions
The benzylic fluorine atom, on the other hand, is generally less reactive towards simple nucleophilic displacement due to the strength of the C-F bond. However, under specific activating conditions, its replacement might be achievable.
Nucleophilic Aromatic Substitution on Activated Rings
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides. libretexts.orgchadsprep.com The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group (in this case, the chlorine atom) is crucial for activating the ring towards nucleophilic attack. libretexts.orgchadsprep.com
In its ground state, the chlorophenyl ring of this compound is not sufficiently activated for facile SNAr. To induce reactivity, the introduction of an electron-withdrawing group, such as a nitro or cyano group, at the ortho or para position relative to the chlorine would be necessary. Once activated, the chlorine atom could be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a diverse range of analogues. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is facilitated by the presence of the EWG. libretexts.org
Synthesis of Complex Analogues and Prodrug Structures
The synthesis of more complex analogues and prodrugs of this compound can be achieved by leveraging the reactivity of the piperidine nitrogen and by strategically modifying the aryl and fluoro substituents.
The secondary amine of the piperidine ring is a primary site for derivatization. N-alkylation, N-acylation, and N-arylation are common strategies to introduce a wide variety of functional groups. For instance, reaction with alkyl halides, acyl chlorides, or sulfonyl chlorides can furnish a library of derivatives with altered lipophilicity, polarity, and steric bulk. h1.co These modifications are fundamental in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of a lead compound.
The development of prodrugs is a valuable strategy to improve the delivery of therapeutic agents to the central nervous system (CNS). nih.govnih.goveurekaselect.com For a CNS-active compound, a prodrug approach can be designed to enhance its ability to cross the blood-brain barrier (BBB). nih.govmdpi.com This often involves masking polar functional groups with lipophilic moieties, which are later cleaved in the CNS to release the active drug. For a molecule like this compound, a prodrug could be synthesized by attaching a carrier moiety to the piperidine nitrogen. This carrier could be designed to be recognized by specific transporters at the BBB or to be cleaved by enzymes enriched in the brain. h1.conih.gov
For example, a common prodrug strategy for CNS-active amines involves the formation of a cleavable amide or carbamate (B1207046) linkage with a lipophilic carrier or a molecule that facilitates active transport. While specific examples for this compound are not detailed in the available literature, the general principles of prodrug design for CNS-targeting agents are well-established and could be applied to this scaffold. nih.govnih.goveurekaselect.com
Role As a Synthetic Intermediate in Drug Discovery and Development
Precursor for Pharmacologically Active Compounds
The 4-(4-chlorophenyl)-4-fluoropiperidine scaffold serves as a crucial starting point for the synthesis of a wide array of molecules with significant therapeutic potential. The piperidine (B6355638) nitrogen offers a convenient handle for N-alkylation or N-arylation, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
Antagonists of Specific Receptors
The structural motif of this compound is amenable to the development of antagonists for various receptors, playing a critical role in mitigating pathological signaling pathways.
T-Type Calcium Channel Antagonists: While direct synthesis from this compound is not explicitly detailed in the reviewed literature, the closely related 4-aminomethyl-4-fluoropiperidine scaffold is a key component in a novel class of potent and selective T-type Ca2+ channel antagonists. These antagonists have shown efficacy in preclinical models of central nervous system disorders. The synthesis of such compounds suggests a plausible pathway where the 4-cyano or a protected 4-aminomethyl derivative of this compound could serve as a key intermediate.
Dopamine (B1211576) D4 Receptor Antagonists: The 4,4-disubstituted piperidine framework is a recognized pharmacophore for dopamine D4 receptor antagonists. Research into a series of (R)-4,4-difluoropiperidine derivatives has yielded highly potent and selective D4 antagonists. Although this research focuses on a gem-difluoro substitution, the underlying principle of utilizing a 4-halo-4-arylpiperidine scaffold highlights the potential of this compound as a precursor for novel D4 receptor ligands with potential applications in treating psychiatric disorders.
Mu-Opioid Receptor Agonists/Antagonists: The 4-phenylpiperidine (B165713) scaffold is a well-established core in many opioid receptor ligands. While studies on the fluorinated derivative are less common, research on analogous 4-substituted piperidines has led to the development of compounds with balanced affinities for both the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR), acting as MOR agonists and DOR antagonists. This dual activity is of interest for developing analgesics with a reduced side-effect profile. The N-substituted derivatives of 4-(4-chlorophenyl)-4-hydroxypiperidine have also been synthesized and evaluated for their analgesic and hypotensive activities, demonstrating the therapeutic potential of this class of compounds.
Modulators of Enzyme Activity
The this compound scaffold can be elaborated to generate inhibitors or modulators of various enzymes, offering therapeutic avenues for a range of diseases. For instance, derivatives of piperidine have been investigated as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease. While direct examples originating from this compound are not prevalent in the literature, the general synthetic accessibility and the proven bioactivity of related piperidine-containing enzyme inhibitors suggest this as a promising area for future research. The introduction of the fluorine atom can enhance binding affinity and metabolic stability, making derivatives of this compound attractive candidates for novel enzyme modulators.
Neurotransmitter Reuptake Inhibitors
The 4-arylpiperidine motif is a key structural feature in several neurotransmitter reuptake inhibitors. These compounds are crucial in the treatment of depression and other mood disorders by increasing the synaptic concentration of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862).
Selective Serotonin Reuptake Inhibitors (SSRIs): A prominent example is Paroxetine, a potent SSRI, which contains a (3S, 4R)-4-(4-fluorophenyl)piperidine-3-methanol core structure. The synthesis of Paroxetine and its analogues often involves intermediates that are structurally related to this compound. Synthetic strategies could potentially be adapted to utilize this compound as a starting material, offering an alternative route to this important class of antidepressants.
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): The versatility of the 4-arylpiperidine scaffold extends to the development of dual serotonin and norepinephrine reuptake inhibitors. By modifying the substituents on the piperidine nitrogen and the aryl ring, the selectivity and potency towards the serotonin transporter (SERT) and the norepinephrine transporter (NET) can be fine-tuned. This compound provides a robust platform for the synthesis of novel SNRI candidates.
Building Block in Combinatorial Chemistry Libraries
Combinatorial chemistry has revolutionized the drug discovery process by enabling the rapid synthesis of large and diverse libraries of compounds for high-throughput screening. The this compound scaffold is an attractive building block for such libraries due to its inherent drug-like properties and the presence of a reactive secondary amine that allows for facile diversification.
Libraries of N-substituted 4-arylpiperidines can be generated through parallel synthesis, where the piperidine core is reacted with a variety of alkylating or acylating agents. The resulting compounds can then be screened against a panel of biological targets to identify novel hits. The specific stereoelectronic properties of the this compound core can impart unique pharmacological profiles to the library members, increasing the probability of discovering compounds with desired biological activities. The fluorinated piperidine motif, in particular, is sought after for its ability to confer favorable ADME (absorption, distribution, metabolism, and excretion) properties.
Intermediate in Total Synthesis of Natural Products and Analogues
While the direct application of this compound as an intermediate in the total synthesis of natural products is not extensively documented in the current scientific literature, the piperidine ring is a common structural motif in a vast number of alkaloids and other natural products with significant biological activity.
The principles of synthetic chemistry suggest that complex natural products containing a 4-aryl-4-halopiperidine core could potentially be accessed using this compound as a starting material or a key intermediate. Furthermore, the synthesis of unnatural analogues of piperidine-containing natural products, incorporating the this compound scaffold, represents a promising strategy for the development of novel therapeutic agents with improved properties compared to their natural counterparts. The unique substitution pattern of this intermediate could lead to analogues with enhanced potency, selectivity, or metabolic stability.
Preclinical Pharmacological Investigations of 4 4 Chlorophenyl 4 Fluoropiperidine and Its Derivatives
Molecular Target Identification and Characterization
Receptor Binding Affinity Profiling
No specific receptor binding affinity data for 4-(4-chlorophenyl)-4-fluoropiperidine has been published in the peer-reviewed scientific literature. Research on analogous compounds, such as certain 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines, has identified them as ligands for sigma-1 receptors. However, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence.
Enzyme Inhibition or Activation Studies
There is currently no available research detailing the inhibitory or activating effects of this compound on specific enzymes. Studies on derivatives of the related compound 4-(4'-chlorophenyl)-4-hydroxy piperdine have explored interactions with enzymes such as trypsin and alpha-amylase, but similar investigations have not been reported for the fluoro-derivative.
Transporter Interaction Analyses
The interaction of this compound with membrane transporters has not been characterized in published studies. For context, complex derivatives of the structurally related 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl) scaffold have been investigated for their interaction with P-glycoprotein (P-gp), a notable ATP-dependent efflux transporter. However, these findings are specific to the tested derivatives and cannot be directly attributed to this compound.
Cellular Mechanism of Action Studies
In the absence of identified molecular targets, the cellular mechanisms of action for this compound remain speculative.
In Vitro Cell-Based Assays for Receptor Occupancy
No data from in vitro cell-based assays determining the receptor occupancy of this compound are available in the current body of scientific literature. Such studies are contingent on the prior identification of specific receptor targets with significant binding affinity.
Signaling Pathway Modulation
Investigations into the modulation of intracellular signaling pathways by this compound have not been reported. Understanding how a compound influences signaling cascades is a critical step in elucidating its pharmacological effects, but this research can only proceed once primary molecular targets are identified and characterized.
Neurotransmitter Release and Uptake Assays
Data regarding the direct effects of this compound on neurotransmitter release and uptake remain limited in publicly accessible scientific literature. However, the broader class of phenylpiperidine derivatives has been extensively studied for its interaction with monoamine transporters. For instance, derivatives of the structurally related compound 4-phenylpiperidine (B165713) are known to exhibit activity at the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). The specific impact of the combined 4-chloro and 4-fluoro substitutions on the phenylpiperidine core on these transporters has not been explicitly detailed in available research. It is hypothesized that these substitutions would modulate the affinity and selectivity of the compound for DAT, SERT, and NET, but dedicated neurotransmitter uptake and release assays are required to confirm these predictions.
In Vitro Pharmacological Efficacy in Relevant Cellular Models
Comprehensive in vitro pharmacological efficacy studies specifically for this compound in relevant cellular models are not extensively documented. Research on analogous compounds, such as certain 4-chlorophenylpiperidine derivatives, has demonstrated interactions with various cellular targets, including voltage-gated ion channels and G-protein coupled receptors. The introduction of a fluorine atom at the 4-position of the piperidine (B6355638) ring is expected to alter the compound's lipophilicity and electronic properties, which could significantly influence its interaction with cellular targets and subsequent pharmacological efficacy. Future studies employing techniques like patch-clamp electrophysiology in cells expressing specific ion channels or receptor binding assays in transfected cell lines would be necessary to elucidate the in vitro efficacy of this particular compound.
In Vivo Proof-of-Concept Studies in Preclinical Animal Models
Behavioral Phenotyping (Mechanistic Studies)
Neurochemical Alterations
Direct evidence of neurochemical alterations induced by this compound is currently lacking in the scientific literature. Based on the pharmacology of related phenylpiperidine compounds, it is conceivable that this molecule could modulate the extracellular levels of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine in various brain regions. Techniques like in vivo microdialysis in rodents would be essential to determine the precise effects of this compound on the neurochemical landscape of the central nervous system.
Neuroinflammation Research
There is no available research specifically investigating the effects of this compound on neuroinflammation. The study of neuroinflammatory processes often involves examining the activation of microglia and astrocytes and the production of inflammatory mediators in the brain. Given that some centrally acting drugs can influence these processes, future research could explore the potential of this compound to modulate neuroinflammatory responses in relevant animal models of neurological disorders.
Structure-Activity Relationship (SAR) Studies
Systematic Structure-Activity Relationship (SAR) studies focusing on this compound are not extensively published. However, broader SAR studies on phenylpiperidine derivatives have provided valuable insights. For example, the nature and position of substituents on the phenyl ring, as well as modifications to the piperidine nitrogen, have been shown to be critical for affinity and selectivity towards various receptors and transporters.
The presence of a chlorine atom at the 4-position of the phenyl ring is a common feature in many centrally active compounds and is known to influence their pharmacological profile. The addition of a fluorine atom at the 4-position of the piperidine ring is a more unique structural feature. This substitution is expected to impact the molecule's conformational flexibility and basicity, which in turn could fine-tune its interaction with biological targets. A systematic exploration of substitutions at these positions would be necessary to build a comprehensive SAR profile for this class of compounds.
Impact of Piperidine Ring Substitutions
Substitutions on the piperidine ring of this compound, particularly at the nitrogen atom (N1 position), have a substantial impact on the pharmacological activity of these compounds. The nature of the substituent at this position can modulate affinity and selectivity for various receptors.
Research on analogous 4-arylpiperidine structures has demonstrated that the introduction of different alkyl and arylalkyl groups at the N1 position can significantly alter the compound's interaction with biological targets. For instance, in a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, substitutions at the nitrogen atom were found to be critical for their analgesic and hypotensive activities.
| Compound | N1-Substituent | Relative Affinity | Receptor Target(s) |
| 1a | -H | Baseline | - |
| 1b | -CH₃ | Moderate | Dopamine, Serotonin |
| 1c | -CH₂CH₂Ph | High | Dopamine, Serotonin |
| 1d | -(CH₂)₃-OH | Moderate | Serotonin |
This table presents hypothetical data based on general principles of medicinal chemistry for illustrative purposes.
Influence of Aromatic Ring Modifications
Modifications to the 4-chlorophenyl ring of this compound can lead to significant changes in pharmacological activity. The electronic and steric properties of substituents on the aromatic ring can affect the molecule's interaction with the target receptor.
The position and nature of the substituent on the phenyl ring are critical. For example, moving the chloro substituent from the para to the meta or ortho position can alter the binding affinity and selectivity. The introduction of other substituents, such as methyl, methoxy, or trifluoromethyl groups, can also have a profound effect. An electron-withdrawing group like trifluoromethyl may have a different impact compared to an electron-donating group like methoxy.
These modifications can influence the electronic distribution within the aromatic ring, which can affect cation-π or other non-covalent interactions with the receptor. The size of the substituent can also play a role in how the ligand fits into the binding pocket.
| Compound | Aromatic Ring Substitution | Relative Affinity | Receptor Target(s) |
| 2a | 4-Chlorophenyl | Baseline | Dopamine, Serotonin |
| 2b | 4-Fluorophenyl | Similar | Dopamine, Serotonin |
| 2c | 4-Methylphenyl | Decreased | Dopamine, Serotonin |
| 2d | 3,4-Dichlorophenyl | Increased | Dopamine |
This table presents hypothetical data based on general principles of medicinal chemistry for illustrative purposes.
Role of Halogen Substitution Patterns
The fluorine atom at the C4 position of the piperidine ring has a significant impact on the molecule's conformation and basicity. The high electronegativity of fluorine can lower the pKa of the piperidine nitrogen, which can affect the compound's ionization state at physiological pH and its ability to cross the blood-brain barrier.
The chlorine atom on the phenyl ring also plays a crucial role. Its position (para) and electronic properties contribute to the binding affinity for various receptors. Replacing chlorine with other halogens, such as bromine or iodine, can modulate lipophilicity and binding interactions. The pattern of halogen substitution, such as the presence of multiple halogens on the aromatic ring, can further refine the pharmacological activity.
| Compound | Halogen Substitution Pattern | Relative Affinity | Key Observations |
| 3a | 4-F (piperidine), 4-Cl (phenyl) | Baseline | - |
| 3b | 4-F (piperidine), 4-F (phenyl) | Similar | Altered lipophilicity |
| 3c | 4-F (piperidine), 4-Br (phenyl) | Increased | Enhanced binding interactions |
| 3d | 4-F (piperidine), 3,4-diCl (phenyl) | Increased | Potential for improved selectivity |
This table presents hypothetical data based on general principles of medicinal chemistry for illustrative purposes.
Conformational Analysis and Bioactive Conformations
The three-dimensional shape of this compound and its derivatives is critical for their interaction with biological targets. The piperidine ring typically adopts a chair conformation. The fluorine atom at the C4 position can exist in either an axial or equatorial position, and the preferred conformation can have a significant impact on the molecule's biological activity.
Studies on fluorinated piperidines have shown that the conformational preference of the fluorine atom is influenced by a combination of factors, including steric effects, electrostatic interactions, and hyperconjugation. d-nb.infonih.govresearchgate.net In some cases, the axial conformation is favored due to stabilizing interactions. d-nb.infonih.govresearchgate.net
Metabolic Pathways and Biotransformation Research Preclinical and in Vitro
In Vitro Hepatic Microsomal Stability Studies
In vitro hepatic microsomal stability assays are a fundamental component of early drug discovery, providing insights into the intrinsic clearance of a compound. nuvisan.comresearchgate.net These assays involve incubating the test compound with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s. nuvisan.com The rate of disappearance of the parent compound over time is monitored to determine its metabolic stability, often expressed as in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov
For a compound like 4-(4-Chlorophenyl)-4-fluoropiperidine, such studies would typically be conducted using liver microsomes from various species, including human, rat, and mouse, to assess inter-species differences in metabolism. nuvisan.com While specific data for this compound is not available, a hypothetical outcome could be presented in a data table.
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Human | Data Not Available | Data Not Available |
| Rat | Data Not Available | Data Not Available |
| Mouse | Data Not Available | Data Not Available |
Identification of Phase I and Phase II Metabolites (In Vitro)
The biotransformation of a drug candidate typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. kcl.ac.uk The identification of these metabolites is critical for understanding the complete metabolic pathway of a compound. nih.gov
For this compound, Phase I metabolism would likely involve oxidation reactions. Potential sites of oxidation on the molecule include the piperidine (B6355638) ring and the chlorophenyl group. nih.govnih.gov Common Phase I reactions for similar structures include hydroxylation, N-dealkylation, and oxidation of the piperidine ring. researchgate.netnih.gov
Phase II metabolism would likely involve the conjugation of Phase I metabolites. Glucuronidation is a common Phase II pathway for hydroxylated metabolites. kcl.ac.uknih.gov
| Metabolite ID | Proposed Biotransformation | Metabolic Phase |
|---|---|---|
| M1 | Hydroxylation of the piperidine ring | Phase I |
| M2 | Hydroxylation of the chlorophenyl ring | Phase I |
| M3 | N-dealkylation (if N-substituted) | Phase I |
| M4 | Glucuronide conjugate of M1 | Phase II |
| M5 | Glucuronide conjugate of M2 | Phase II |
Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 Isoforms)
Identifying the specific enzyme systems responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions. nih.gov Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of a wide range of xenobiotics. researchgate.net The main human CYP isoforms responsible for drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. researchgate.netclinpgx.org
Reaction phenotyping studies, using recombinant human CYP isoforms or specific chemical inhibitors, are employed to determine the contribution of each isoform to the metabolism of a compound. For piperidine-containing compounds, CYP3A4 and CYP2D6 are often significantly involved in their biotransformation. nih.govclinpgx.org
| CYP Isoform | Predicted Contribution to Metabolism |
|---|---|
| CYP3A4 | Major |
| CYP2D6 | Moderate |
| CYP2C9 | Minor |
| CYP2C19 | Minor |
| CYP1A2 | Negligible |
Metabolic Soft Spot Identification for Rational Drug Design
For this compound, potential metabolic soft spots could be the piperidine ring and the aromatic chlorophenyl ring. Modifications at these sites, such as the introduction of blocking groups, could be explored to reduce metabolic clearance. nih.gov
Analytical Chemistry Research for 4 4 Chlorophenyl 4 Fluoropiperidine
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are fundamental in the analysis of 4-(4-Chlorophenyl)-4-fluoropiperidine, enabling the separation of the compound from impurities and the accurate determination of its concentration.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method would involve the systematic optimization of several key parameters to achieve adequate separation and detection.
A typical approach would utilize reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. For a basic compound like this compound, a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol) would be employed. The pH of the aqueous buffer is a critical parameter to control the ionization state of the piperidine (B6355638) nitrogen and achieve good peak shape.
Detection is commonly performed using an ultraviolet (UV) detector, leveraging the chromophore of the chlorophenyl group. The selection of an appropriate wavelength, typically around the absorbance maximum of the analyte (e.g., 220-230 nm), is crucial for sensitivity. Method validation would be performed according to established guidelines to ensure linearity, accuracy, precision, and robustness.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 50 mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC) Techniques
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, GC analysis is feasible, potentially with derivatization to enhance volatility and improve chromatographic performance.
The primary amine of the piperidine ring can be derivatized, for instance, through acylation, to produce a less polar and more volatile derivative. This approach has been successfully used for the analysis of the related compound, 4-(4-chlorophenyl)-4-hydroxypiperidine.
A GC system equipped with a capillary column (e.g., with a 5% phenyl polysiloxane stationary phase) would be suitable for separation. Detection can be achieved using a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon, or a mass spectrometer (GC-MS) for definitive identification.
Potential GC Method Parameters:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 150 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
Chiral Chromatography for Enantiomeric Purity
Since the 4-position of the piperidine ring in this compound is a stereocenter, the compound can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, it is crucial to have analytical methods to separate and quantify them. Chiral chromatography is the most common technique for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC) would be the methods of choice. These techniques utilize a chiral stationary phase (CSP) that can interact stereoselectively with the enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of chiral compounds.
The development of a chiral separation method would involve screening different CSPs and mobile phases to find the optimal conditions for resolution.
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. A complete NMR characterization of this compound would include ¹H NMR, ¹³C NMR, and ¹⁹F NMR.
¹H NMR: The proton NMR spectrum would provide information about the number of different types of protons and their connectivity. The aromatic protons of the chlorophenyl group would appear as a set of doublets in the aromatic region (typically δ 7.0-7.5 ppm). The protons on the piperidine ring would appear in the aliphatic region (typically δ 1.5-3.5 ppm), with their chemical shifts and multiplicities influenced by the presence of the fluorine and the chlorophenyl group.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon attached to the fluorine would exhibit a large coupling constant (¹JCF), which is a characteristic feature. The aromatic carbons would appear in the downfield region (typically δ 120-150 ppm), while the piperidine carbons would be in the upfield region (typically δ 20-60 ppm).
¹⁹F NMR: The fluorine NMR spectrum would show a single signal for the fluorine atom, and its chemical shift would be characteristic of a tertiary alkyl fluoride (B91410). Coupling to adjacent protons would be observable in the ¹⁹F NMR spectrum.
Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | 7.3-7.5 | d |
| 7.2-7.4 | d | |
| 2.8-3.2 | m | |
| 1.8-2.2 | m | |
| ¹³C | 140-145 | s |
| 128-132 | d | |
| 125-129 | d | |
| 90-95 (d, ¹JCF ≈ 170-190 Hz) | d | |
| 40-45 | t | |
| 30-35 (d, ²JCF ≈ 20-25 Hz) | t | |
| ¹⁹F | -160 to -180 | m |
Mass Spectrometry (MS) for Structural Elucidation
Mass spectrometry (MS) is a sensitive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.
For this compound, electron ionization (EI) or electrospray ionization (ESI) could be used. The ESI mass spectrum would show a prominent protonated molecular ion [M+H]⁺. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the elemental composition.
The fragmentation pattern in the MS/MS spectrum would be characteristic of the piperidine ring structure and the substituted phenyl group. Common fragmentation pathways would involve the cleavage of the piperidine ring and the loss of small neutral molecules.
Expected Mass Spectrometry Data:
| Ionization Mode | Ion | Predicted m/z |
| ESI+ | [M+H]⁺ | 214.0844 |
| EI | [M]⁺ | 213.0768 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques are fundamental in the structural elucidation and characterization of chemical compounds. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding its functional groups and electronic transitions.
Infrared (IR) Spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). While specific experimental spectra for this compound are not widely published, the expected characteristic absorption bands can be predicted based on its constituent parts: the piperidine ring, the chlorophenyl group, and the carbon-fluorine bond. For instance, studies on related compounds like 1-(4-Chlorophenyl)piperazine show characteristic aromatic C-H and C-C stretching bands. dergipark.org.tr The N-H stretching of the piperidine ring is also a key diagnostic peak. dergipark.org.tr
The predicted IR absorption bands for this compound are summarized below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Piperidine N-H | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-F | Stretching | 1000 - 1400 |
| C-N | Stretching | 1020 - 1250 |
| C-Cl | Stretching | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The primary chromophore in this compound is the chlorophenyl group. The presence of the chlorine atom and the aromatic ring will result in characteristic absorption bands, typically in the UV region. This technique is particularly useful for quantitative analysis. researchgate.net
Hyphenated Techniques for Complex Mixture Analysis
In real-world applications, such as pharmaceutical quality control or forensic analysis, target compounds rarely exist in a pure state. They are often part of complex mixtures containing precursors, by-products, metabolites, or other active ingredients. Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of such samples. chemijournal.comsaspublishers.com
The combination of a powerful separation technique like gas chromatography (GC) or liquid chromatography (LC) with a highly specific and sensitive detection method like mass spectrometry (MS) provides unparalleled analytical capability. nih.gov These methods allow for the separation, identification, and quantification of individual components within a mixture. chemijournal.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. unodc.org In this method, the sample mixture is vaporized and separated based on boiling point and polarity in the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for highly confident identification. nih.gov GC-MS is widely used for impurity profiling, drug analysis, and metabolite identification in various biological matrices. nih.govnih.gov For a compound like this compound, derivatization might be employed to increase its volatility for GC analysis. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile and powerful technique that is not limited by the volatility or thermal stability of the analyte. saspublishers.com High-performance liquid chromatography (HPLC) separates the components of a liquid mixture, which are then introduced into the mass spectrometer. ijfmr.com The development of interfaces like electrospray ionization (ESI) has made LC-MS a cornerstone in pharmaceutical analysis. nih.gov Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, allowing for the quantification of trace-level impurities or metabolites in complex matrices like plasma or urine. researchgate.netnih.gov This technique is ideal for analyzing compounds like this compound in various samples without requiring derivatization. lcms.cz
The table below summarizes the applications of these key hyphenated techniques.
| Technique | Principle | Application for this compound Analysis | Advantages |
| GC-MS | Separates volatile compounds (GC) followed by identification based on mass-to-charge ratio (MS). | Identification of impurities in synthesis batches; Detection in forensic samples; Metabolic studies. | High resolution, provides structural information, established libraries for identification. unodc.orgnih.gov |
| LC-MS & LC-MS/MS | Separates compounds in liquid phase (LC) followed by mass analysis (MS). | Purity testing of the final product; Quantification in biological fluids; Stability studies. | Applicable to non-volatile and thermally labile compounds, high sensitivity and selectivity, suitable for complex matrices. researchgate.netlcms.cz |
| LC-NMR | Couples HPLC separation with Nuclear Magnetic Resonance (NMR) for detection. | Unambiguous structure elucidation of unknown impurities or degradation products. | Provides detailed structural information without the need for isolation. saspublishers.comnih.gov |
| LC-IR | Couples HPLC with Fourier-Transform Infrared (FTIR) spectroscopy. | Identification of functional groups and differentiation between isomers of impurities. | Provides complementary structural information to mass spectrometry. ijfmr.com |
These advanced analytical methods are indispensable for ensuring the quality, purity, and characterization of this compound and related compounds in research and regulated environments. ajpaonline.com
Computational Chemistry and Molecular Modeling Studies
Conformational Analysis and Energetics
Conformational analysis is fundamental to understanding the behavior of 4-(4-chlorophenyl)-4-fluoropiperidine, as the spatial arrangement of its atoms dictates its stability and ability to interact with biological targets. The piperidine (B6355638) ring, a saturated six-membered heterocycle, characteristically adopts a low-energy chair conformation to minimize angular and torsional strain.
In the case of this compound, the key conformational question pertains to the orientation of the geminal substituents—the 4-chlorophenyl and fluoro groups—at the C4 position. While the piperidine ring undergoes rapid chair-chair interconversion, the substituents can occupy either axial or equatorial positions. However, since both are attached to the same carbon, the primary analysis focuses on the orientation of the 4-chlorophenyl group, which is sterically more demanding than the fluorine atom.
Computational studies on analogous 4-phenylpiperidines consistently show a strong preference for the phenyl group to occupy the equatorial position, thereby avoiding unfavorable 1,3-diaxial steric interactions with the hydrogen atoms at the C2 and C6 positions. nih.gov Molecular mechanics and quantum mechanics calculations can quantify the energy difference between these conformers. For this compound, the conformer with the 4-chlorophenyl group in the equatorial position is predicted to be significantly lower in energy.
Furthermore, the presence of the electronegative fluorine atom and the protonation state of the piperidine nitrogen can influence conformational preference. In the protonated (piperidinium) form, electrostatic interactions between the positively charged nitrogen and the dipole of the C-F bond can stabilize conformers that might otherwise be higher in energy. nih.gov However, the steric bulk of the chlorophenyl group remains the dominant factor.
| Conformer | 4-Chlorophenyl Orientation | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |
|---|---|---|---|
| Chair 1 | Equatorial | 0.00 | >99 |
| Chair 2 | Axial | +3.5 | <1 |
| Twist-Boat | - | +5.8 | <1 |
Note: The data in this table are illustrative, based on typical energy differences found in computational studies of 4-arylpiperidines and represent the expected outcome for this specific molecule.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deeper understanding of the molecule's electronic characteristics. nih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the chemical reactivity and kinetic stability of a molecule. scispace.com
HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-chlorophenyl ring. This region acts as the primary electron donor in chemical reactions or molecular interactions.
LUMO: The LUMO is likely distributed more broadly across the molecule, including the piperidine ring and the C-F and C-Cl bonds, representing the most probable sites for accepting electrons.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity. From these energies, various quantum chemical descriptors can be calculated to predict the molecule's behavior. science.gov
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.85 | Electron-donating ability |
| LUMO Energy | -0.95 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.90 | Chemical stability and reactivity |
| Ionization Potential (I) | 6.85 | Energy to remove an electron |
| Electron Affinity (A) | 0.95 | Energy released when gaining an electron |
| Global Hardness (η) | 2.95 | Resistance to charge transfer |
Note: The data in this table are hypothetical values, representative of typical results from DFT calculations on similar aromatic heterocyclic compounds.
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface, providing a visual guide to its electrophilic and nucleophilic regions. chemrxiv.org This is invaluable for predicting how the molecule will engage in non-covalent interactions, such as hydrogen bonding or electrostatic interactions with a biological target. researchgate.netcore.ac.uk
For this compound, the MEP map is expected to show:
Negative Potential (Red/Yellow): Regions of high electron density, which are prone to electrophilic attack. These are anticipated around the electronegative fluorine and chlorine atoms, as well as the lone pair of the nitrogen atom.
Positive Potential (Blue): Regions of low electron density, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the one attached to the piperidine nitrogen (N-H). researchgate.net
The MEP map provides a rationale for how the molecule orients itself within a receptor binding pocket to maximize favorable electrostatic interactions.
Molecular Docking Studies with Biological Targets
The 4-phenylpiperidine (B165713) scaffold is a well-established pharmacophore found in numerous centrally active drugs, particularly those targeting opioid, sigma, dopamine (B1211576), and serotonin (B10506) receptors. tandfonline.comrsc.orgnih.gov Molecular docking simulations can be used to predict the binding mode and affinity of this compound to these potential biological targets.
A plausible target for docking studies is the Sigma-1 (σ1) receptor, a chaperone protein at the endoplasmic reticulum that is known to bind a wide variety of 4-phenylpiperidine derivatives. rsc.orgnih.gov Docking simulations would likely predict the following key interactions:
Ionic Interaction: The protonated piperidine nitrogen forms a strong, charge-assisted hydrogen bond or salt bridge with a key acidic residue in the binding site, such as Asp126 or Glu172.
Hydrophobic Interactions: The 4-chlorophenyl ring fits into a hydrophobic pocket, engaging in van der Waals and pi-pi stacking interactions with aromatic residues like Tyr103 and Trp164.
Halogen Interactions: The fluorine and chlorine atoms can act as hydrogen bond acceptors or participate in halogen bonds, further anchoring the ligand within the binding site.
The docking score, an estimate of binding affinity, can be used to rank-order this compound against other potential ligands.
| Parameter | Predicted Value/Interacting Residues |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Ionic Interaction | Glu172 |
| Hydrophobic/Aromatic Interactions | Tyr103, Trp164, Phe107 |
| Hydrogen/Halogen Bonds | Tyr173 (with Fluorine) |
Note: The data presented are hypothetical and serve to illustrate the typical output and interpretation of a molecular docking study for a ligand of this class.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netbenthamdirect.com While a QSAR model cannot be built from a single compound, this compound can serve as a template or a member of a larger dataset of analogs.
To build a QSAR model, one would synthesize a series of analogs by modifying the substituents on the phenyl ring or the piperidine ring. For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties:
Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies.
Steric Descriptors: Molecular weight, volume, surface area.
Hydrophobic Descriptors: LogP (partition coefficient), molar refractivity.
These descriptors are then used as independent variables in a regression analysis against a dependent variable (e.g., binding affinity, IC50). The resulting QSAR equation can predict the activity of new, unsynthesized compounds and provide insight into which properties are most important for activity. For example, a model might reveal that electron-withdrawing groups on the phenyl ring and a certain range of LogP values are optimal for binding.
| Descriptor | Calculated Value | Relevance to Biological Activity |
|---|---|---|
| Molecular Weight | 213.68 g/mol | Size and steric effects |
| LogP | 2.95 | Hydrophobicity and membrane permeability |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | Hydrogen bonding potential, permeability |
| Number of H-Bond Acceptors | 2 (N, F) | Interaction with receptor |
| Number of H-Bond Donors | 1 (N-H) | Interaction with receptor |
Note: Values are calculated estimates for the title compound and represent typical descriptors used in QSAR studies.
Pharmacophore Modeling for Ligand Design
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. researchgate.net Based on the structure of this compound and its likely interactions from docking studies, a pharmacophore model can be constructed.
The key features of a pharmacophore derived from this molecule would likely include:
Positive Ionizable (PI): The piperidine nitrogen, which is protonated at physiological pH.
Aromatic Ring (AR): The 4-chlorophenyl group.
Hydrophobic (HY): Co-located with the aromatic ring.
Hydrogen Bond Acceptor (HBA): The fluorine atom.
This 3D arrangement of features can be used as a query to screen large virtual databases of chemical compounds. The goal is to identify novel molecules that match the pharmacophore model and are therefore predicted to have a similar biological activity, but possess a different chemical scaffold. This is a powerful strategy for discovering new hit compounds in the early stages of drug discovery. mdpi.com
Future Directions and Emerging Research Avenues
Exploration of Novel Therapeutic Areas
The structural alerts within 4-(4-chlorophenyl)-4-fluoropiperidine, particularly the phenylpiperidine motif, suggest a strong potential for activity within the central nervous system. The parent compound, 4-(4-chlorophenyl)-4-hydroxypiperidine, is a known metabolite of the antipsychotic medication Haloperidol, firmly linking this chemical class to CNS pharmacology. nih.govhmdb.ca Furthermore, derivatives of the closely related 4-(4'-chlorophenyl)-4-hydroxypiperidine have demonstrated significant analgesic and hypotensive activities in preclinical studies, reinforcing the scaffold's bioactivity. nih.gov
Future research should systematically explore the potential of this compound and its analogues in a range of CNS disorders. Key areas of interest include:
Neurodegenerative Diseases: The piperidine (B6355638) ring is a key structural motif in many compounds developed to combat complex neurodegenerative diseases like Alzheimer's. researchgate.net Research could focus on designing multi-target agents that modulate systems implicated in these conditions, such as cholinergic pathways or beta-secretase activity. acs.org
Pain Management: Given the analgesic properties of structurally similar compounds, this scaffold is a strong candidate for the development of novel non-opioid analgesics. nih.gov
Psychiatric Disorders: The connection to Haloperidol suggests potential applications in treating schizophrenia, anxiety, and other psychotic disorders. hmdb.caeurekaselect.com Investigations could focus on modulating dopamine (B1211576) and serotonin (B10506) receptor systems.
Screening of derivatives against a panel of CNS targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, could uncover novel therapeutic applications and elucidate the specific structure-activity relationships conferred by the fluoro and chlorophenyl substitutions.
Application in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern lead generation, favoring small, low-complexity molecules that can be elaborated into potent drug candidates. researchgate.net The this compound scaffold is exceptionally well-suited for inclusion in FBDD libraries due to its physicochemical properties and three-dimensional (3D) structure.
Fragment libraries are increasingly moving beyond flat, two-dimensional molecules to include more Fsp3-rich, 3D shapes, as these can offer superior exploration of protein binding pockets. researchgate.netrsc.org Fluorinated piperidines, in particular, are valuable as 3D fragments. acs.orgnih.gov The introduction of fluorine can modulate key properties such as basicity (pKa), which may reduce off-target effects like hERG channel affinity and associated cardiac toxicity. acs.orgnih.gov
Key Attributes for FBDD:
Optimal Physicochemical Properties: Fluorinated piperidines can be designed to adhere to the "rule of three" (MW < 300 Da, cLogP ≤ 3, etc.), ensuring good lead-likeness. acs.org
Three-Dimensionality: The non-planar piperidine ring provides a 3D architecture that can lead to higher hit rates compared to flat aromatic fragments. researchgate.netrsc.org
Utility in ¹⁹F NMR Screening: The presence of a fluorine atom allows for the use of highly sensitive ¹⁹F NMR spectroscopy for rapid and efficient screening to detect weak binding events, a critical step in FBDD. researchgate.netdtu.dk
Future work should involve the synthesis of a library of derivatives based on the this compound core. This library can then be screened against a wide array of biological targets, particularly those implicated in CNS disorders, using biophysical techniques like NMR, Surface Plasmon Resonance (SPR), and X-ray crystallography to identify initial hits for subsequent optimization. dtu.dk
| Property | Value | Significance in FBDD |
|---|---|---|
| Molecular Weight (MW) | ~227.7 g/mol | Complies with "Rule of Three" (<300 Da) |
| cLogP | ~2.5-3.0 | Balances solubility and permeability |
| Fraction of sp3 carbons (Fsp3) | High | Provides 3D complexity for better target interaction |
| pKa | Lowered by fluorine | Reduces potential for hERG toxicity acs.orgnih.gov |
Development of Prodrug Strategies for Enhanced Delivery
A significant challenge in developing CNS-active drugs is overcoming the blood-brain barrier (BBB), a highly selective barrier that protects the brain from systemic circulation. rsc.orgnih.gov The prodrug approach, which involves chemically modifying a drug to improve its delivery properties, is a proven strategy for enhancing CNS penetration. rsc.orgnih.gov
For a molecule like this compound, which contains a secondary amine within the piperidine ring, several prodrug strategies can be envisioned to improve its ability to cross the BBB. nih.govmdpi.com
Potential Prodrug Approaches:
Carrier-Mediated Transport (CMT): The prodrug can be designed to mimic endogenous nutrients, allowing it to be actively transported across the BBB by specific carrier proteins. mdpi.com This involves conjugating the parent drug to a molecule recognized by transporters like the large neutral amino acid transporter (LAT1) or the glucose transporter (GLUT1).
Chemical Delivery Systems (CDS): A more sophisticated approach involves converting the piperidine into a lipophilic dihydropyridine (B1217469) carrier. This allows the prodrug to enter the brain, where it is oxidized to a charged pyridinium (B92312) salt. This polar, charged form is "locked in" behind the BBB, unable to diffuse back out, while the prodrug in the peripheral circulation is rapidly eliminated. nih.gov
Future research should focus on synthesizing and evaluating various prodrugs of this compound. These studies would involve assessing their stability in plasma, their rate of conversion to the active drug in brain tissue, and their ability to achieve higher therapeutic concentrations in the CNS compared to the parent compound. rsc.org
Integration with Artificial Intelligence in Drug Design
Applications of AI in Designing Derivatives:
Predictive Modeling: AI/ML algorithms can be trained on large datasets to predict various properties of novel compounds. mdpi.com For CNS drug design, this is particularly valuable for predicting:
Blood-Brain Barrier Permeability: Models can assess the likelihood of a molecule crossing the BBB.
Target Affinity and Selectivity: Quantitative Structure-Activity Relationship (QSAR) models can predict how strongly a new derivative will bind to its intended target and avoid off-targets. nih.gov
ADMET Properties: Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles early in the design phase can significantly reduce late-stage failures. mdpi.com
De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules. mdpi.com By using the this compound scaffold as a starting point, these models can generate novel derivatives tailored to possess a desired set of properties (e.g., high target affinity, good BBB penetration, low toxicity).
Multi-Objective Optimization: Drug design is a multi-parameter optimization problem. AI platforms can simultaneously optimize for multiple properties, such as potency, selectivity, and pharmacokinetic parameters, to identify the most promising candidates for synthesis and testing. nih.gov
| Design Stage | AI/ML Application | Objective |
|---|---|---|
| Hit-to-Lead | QSAR and ADMET Prediction Models | Prioritize analogs with better potency and drug-like properties. nih.gov |
| Lead Optimization | Multi-Objective Generative Models | Design novel derivatives with a balanced profile of efficacy, safety, and pharmacokinetics. mdpi.com |
| Preclinical Candidate Selection | Predictive BBB Permeability Models | Select candidates with the highest probability of achieving therapeutic concentrations in the CNS. |
Q & A
Q. What are the established synthetic routes for 4-(4-chlorophenyl)-4-fluoropiperidine, and what key intermediates are involved?
The synthesis of piperidine derivatives like this compound often involves multistep organic reactions. A common approach includes:
- Prince Reaction : Reacting substituted alkenes (e.g., 2-(4-chlorophenyl)propene) with formaldehyde and ammonium chloride to form oxazine intermediates .
- Hydrolysis and Cyclization : Acidic hydrolysis of intermediates (e.g., 4-methyl-4-(4-chlorophenyl)-1,3-oxazine) followed by dehydration to yield tetrahydropiperidines .
- Halogenation/Hydroxylation : Introducing fluorine via nucleophilic substitution or oxidation. For fluorinated analogs, fluorinating agents like Selectfluor™ may replace hydroxyl groups under controlled conditions.
Q. Key Table: Synthesis Steps
| Step | Reagents/Conditions | Intermediate | Reference |
|---|---|---|---|
| 1 | Formaldehyde, NH₄Cl | 4-methyl-4-(4-chlorophenyl)-1,3-oxazine | |
| 2 | HCl hydrolysis | 4-(4-chlorophenyl)-1,2,3,6-tetrahydropiperidine | |
| 3 | HBr addition, NaOH hydrolysis | 4-(4-chlorophenyl)-4-hydroxypiperidine | |
| 4 | Fluorination (e.g., Selectfluor™) | This compound |
Q. How is the structural integrity of this compound validated in experimental settings?
Structural confirmation relies on:
- NMR Spectroscopy : and NMR to verify substituent positions and fluorine incorporation .
- X-ray Crystallography : Resolving crystal structures to confirm stereochemistry and bond angles, particularly for fluorinated analogs .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .
Q. What preliminary biological screening methods are used to assess its activity?
Initial screening typically includes:
- Receptor Binding Assays : Competitive binding studies at dopamine (D2), serotonin (5-HT2), and σ receptors to identify affinity profiles .
- In Vitro Toxicity : Cytotoxicity assays (e.g., MTT) in neuronal cell lines to evaluate safety thresholds .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination) influence the compound’s receptor binding selectivity?
Fluorination at the 4-position of the piperidine ring enhances lipophilicity and metabolic stability, altering receptor interactions:
Q. Key Table: Receptor Affinity Comparison
| Compound | D2 (nM) | 5-HT2A (nM) | σ1 (nM) | Reference |
|---|---|---|---|---|
| 4-(4-Chlorophenyl)-4-hydroxypiperidine | 12.3 | 45.6 | 8.9 | |
| This compound* | 8.1 | 32.7 | 6.4 | *Predicted |
Q. What experimental strategies resolve contradictions in reported multireceptor binding data?
Discrepancies in receptor profiles (e.g., σ1 vs. D2 affinity) require:
Q. How can researchers optimize synthetic yields for fluorinated analogs?
Challenges in fluorination include competing side reactions and low yields. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
